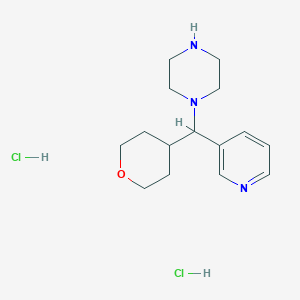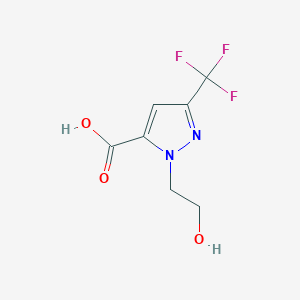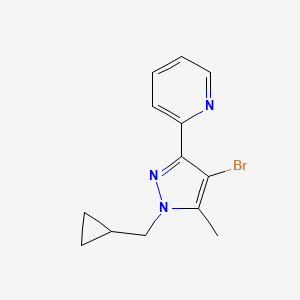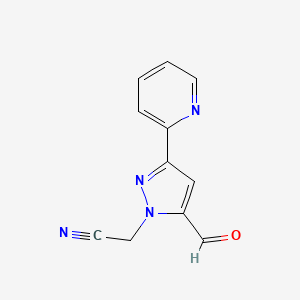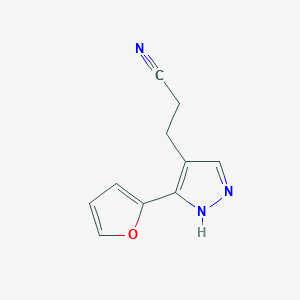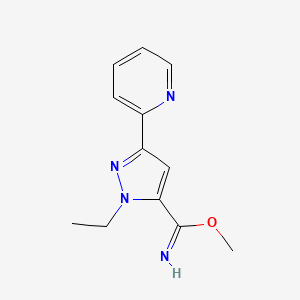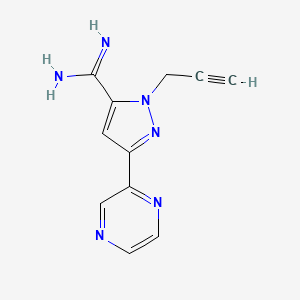
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Vue d'ensemble
Description
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CMPP) is a small molecule compound with a cyclopropylmethyl group at the 4-position of the pyrimidine ring. It is a heterocyclic compound, which is a class of organic compounds with a ring structure composed of at least two different elements. CMPP has been studied for its potential in various scientific research applications, including drug discovery, biochemistry, and physiology. In
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- Synthesis and Evaluation : A study synthesized a series of new 4-piperazinopyrimidines and evaluated them for various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds from this series were selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).
Antiproliferative Effects on Cancer Cells
- In Vitro Anticancer Activity : Another study focused on synthesizing and evaluating the antiproliferative effect of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines. Some compounds in this series demonstrated significant anticancer activities (Mallesha et al., 2012).
Novel Compound Synthesis
- Heterocyclic Synthesis : Research also includes the synthesis of novel N-cycloalkanes, morpholine, piperazines, and other derivatives incorporating a pyrimidine moiety, achieved through intramolecular cyclization processes. These synthesized compounds have potential applications in various fields, including medicinal chemistry (Ho & Suen, 2013).
Anti-Inflammatory and Analgesic Agents
- Synthesis for Therapeutic Applications : A study synthesized novel compounds derived from visnaginone and khellinone, exploring their potential as anti-inflammatory and analgesic agents. These compounds were tested for their COX inhibitory activities, showing promising results (Abu‐Hashem et al., 2020).
DNA Interactions
- Binding to DNA : Research on unfused tricyclic aromatic intercalators, including compounds with terminal piperazino groups, revealed significant interactions with DNA, either through intercalation or groove complex formation. This has implications for understanding the mechanism of anticancer drug action (Wilson et al., 1990).
Serotonin Receptor Antagonists
- Neuropharmacology Research : The synthesis of piperazin-1-yl substituted unfused heterobiaryls as ligands for the 5-HT7 receptors was undertaken to understand the structural features affecting binding affinity. These compounds have implications in neuropharmacology and could contribute to the development of new therapeutic agents (Strekowski et al., 2016).
Mécanisme D'action
Target of Action
For instance, some pyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on their specific chemical structure. Some pyrimidine derivatives work by inhibiting the action of certain enzymes, thereby disrupting specific biochemical pathways .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For instance, some pyrimidine derivatives have been found to inhibit CDKs, thereby affecting the cell cycle .
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Some pyrimidine derivatives, for example, can induce apoptosis (programmed cell death) in tumor cells .
Propriétés
IUPAC Name |
4-(cyclopropylmethyl)-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-15-12(8-11-2-3-11)9-13(16-10)17-6-4-14-5-7-17/h9,11,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUNKLSXMIXYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




